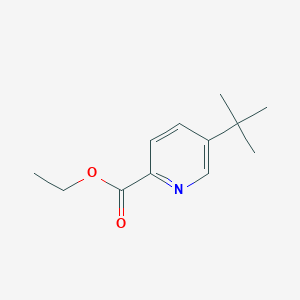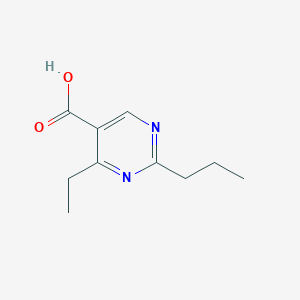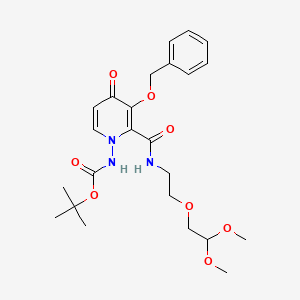![molecular formula C13H22N6O2 B13654522 tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13654522.png)
tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate: is a complex organic compound that features a tetrazole ring and a hexahydropyrrolo[1,2-a]pyrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.
Construction of the Hexahydropyrrolo[1,2-a]pyrazine Core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is usually introduced via alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring.
Reduction: Reduction reactions can occur at various positions on the hexahydropyrrolo[1,2-a]pyrazine core.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the hexahydropyrrolo[1,2-a]pyrazine core.
Substitution: Substituted tetrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and inhibit enzyme activity. The hexahydropyrrolo[1,2-a]pyrazine core provides additional binding interactions, enhancing the compound’s potency and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
1H-Tetrazole Derivatives: Compounds with similar tetrazole rings but different substituents.
Hexahydropyrrolo[1,2-a]pyrazine Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
Structural Complexity: The combination of the tetrazole ring and hexahydropyrrolo[1,2-a]pyrazine core is unique, providing distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H22N6O2 |
|---|---|
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
tert-butyl (7R,8aS)-7-(2H-tetrazol-5-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C13H22N6O2/c1-13(2,3)21-12(20)19-5-4-18-7-9(6-10(18)8-19)11-14-16-17-15-11/h9-10H,4-8H2,1-3H3,(H,14,15,16,17)/t9-,10+/m1/s1 |
Clave InChI |
KPJGJAMQQDPGGT-ZJUUUORDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCN2C[C@@H](C[C@H]2C1)C3=NNN=N3 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN2CC(CC2C1)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(Bromomethyl)imidazo[1,5-a]pyridine](/img/structure/B13654455.png)









![4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13654530.png)
